2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C19H15F3N2O2S and a molecular weight of 392.403 g/mol . This compound is known for its unique structure, which includes a phenoxy group, a trifluoromethyl group, and a thiadiazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
Molecular Formula |
C11H8F3N3O2S |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)9-16-17-10(20-9)15-8(18)6-19-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) |
InChI Key |
GYENYSCXHACQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions.
Coupling with Phenoxy Acetamide: The synthesized thiadiazole ring is then coupled with phenoxy acetamide in the presence of suitable reagents and conditions to form the final compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-phenoxy-N-(2-trifluoromethyl-phenyl)-acetamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-phenoxy-N-(3-trifluoromethyl-phenyl)-acetamide: Another similar compound with the trifluoromethyl group in a different position.
2-(2-isopropyl-phenoxy)-N-(3-trifluoromethyl-phenyl)-acetamide: This compound includes an isopropyl group in addition to the phenoxy and trifluoromethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
